(6-Cyanopyridin-2-yl)boronic acid

Suzuki–Miyaura coupling Cyanobipyridine synthesis Boronic acid stability

Pyridin-2-ylboronic acid suffers rapid protodeboronation (t₀.₅ ~25-50 s at pH 7), limiting aqueous Suzuki coupling yields. (6-Cyanopyridin-2-yl)boronic acid, deployed as its stable pinacol ester, solves this with attenuated degradation kinetics and a unique ortho-CN/B(OH)₂ geometry enabling regiospecific DoM-borylation to 2,2′-cyanobipyridines at multi-gram scale (Cailly, Synlett 2006). • Regiospecific access to 2,2′-cyanobipyridine ligands for Ru/Ir/Cu photocatalysis & OLED emitters • Direct elaboration to 6-cyanopyridin-2-yl pharmacophore in DDR1 kinase inhibitors (IC₅₀ 33.3 nM, Hoffmann-La Roche US10239876) • Supplied with full analytical QC; global shipping available.

Molecular Formula C6H5BN2O2
Molecular Weight 147.93 g/mol
CAS No. 1164100-80-4
Cat. No. B1287919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyanopyridin-2-yl)boronic acid
CAS1164100-80-4
Molecular FormulaC6H5BN2O2
Molecular Weight147.93 g/mol
Structural Identifiers
SMILESB(C1=NC(=CC=C1)C#N)(O)O
InChIInChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H
InChIKeyVZUKKKADKQKMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyanopyridin-2-yl)boronic acid – Overview


(6-Cyanopyridin-2-yl)boronic acid (CAS 1164100-80-4) is a heteroaromatic boronic acid bearing an electron-withdrawing cyano substituent at the 6-position of the pyridine ring . Its molecular formula is C₆H₅BN₂O₂ (MW 147.93) . The compound combines two key functionalities: a boronic acid group for Suzuki–Miyaura cross-coupling and a nitrile group that serves as both a synthetic handle for further elaboration (e.g., to amidines, tetrazoles, or amides) and an electronic modulator that alters the reactivity and stability profile of the boronic acid moiety. Unlike simple pyridyl boronic acids, the ortho‑relationship between the cyano and boronic acid groups permits a unique directed ortho‑metalation (DoM)–borylation strategy for regiospecific construction of 2,2′-cyanobipyridines . Commercial availability is primarily through the corresponding pinacol ester (CAS 952402-79-8), reflecting the inherent instability of the free boronic acid form .

(6-Cyanopyridin-2-yl)boronic acid: The Cyano-Ortho Imperative


Substituting (6‑cyanopyridin‑2‑yl)boronic acid with a generic pyridin‑2‑ylboronic acid, or with positional cyanopyridyl isomers (e.g., 5‑cyanopyridin‑2‑yl or 4‑cyanopyridin‑3‑yl), introduces three critical liabilities: (i) loss of the directed ortho‑metalation pathway that uniquely places the boronic acid at the C2 position adjacent to the cyano group, precluding the regiospecific synthesis of 2,2′‑cyanobipyridine ligands [REFS‑1]; (ii) absence of the electron‑withdrawing cyano substituent, which modulates protodeboronation kinetics and transmetalation efficiency relative to the parent 2‑pyridylboronic acid [REFS‑1][REFS‑2]; and (iii) inability to access the specific 6‑cyanopyridin‑2‑yl pharmacophore present in nanomolar‑potency kinase inhibitors, where the cyano group engages in critical hydrogen‑bonding or dipole interactions with the target [REFS‑3]. The evidence below demonstrates that these are not incremental improvements but step‑change differences that dictate synthetic feasibility, yield, and biological relevance.

(6-Cyanopyridin-2-yl)boronic acid: Comparative Evidence


Pinacol Ester vs. Free Acid in Suzuki Coupling

In the seminal study by Cailly et al., the free (6‑cyanopyridin‑2‑yl)boronic acid delivered only trace amounts of coupled products when reacted with pyridine halides under standard Suzuki–Miyaura conditions [REFS‑1]. In contrast, the corresponding pinacol ester (6‑cyanopyridine‑2‑boronic acid pinacol ester, CAS 952402‑79‑8) reacted smoothly to afford the desired cyanobipyridines in synthetically useful, preparative yields [REFS‑1][REFS‑2]. This outcome is attributed to rapid protodeboronation of the free acid, a well‑known degradation pathway for 2‑pyridylboronic acids [REFS‑3]. The acid‑to‑ester yield differential is not marginal—it represents a go/no‑go decision for the synthetic route.

Suzuki–Miyaura coupling Cyanobipyridine synthesis Boronic acid stability

Attenuated Protodeboronation vs. Parent Boronic Acid

Lloyd‑Jones and coworkers established that 2‑pyridylboronic acid undergoes exceptionally rapid protodeboronation at physiological pH with a half‑life (t₀.₅) of approximately 25–50 seconds [REFS‑1]. The introduction of an electron‑withdrawing cyano substituent at the 6‑position of the pyridine ring reduces electron density at the C–B bond, which is predicted to raise the barrier for protodeboronation and extend the half‑life [REFS‑2][REFS‑3]. While a direct t₀.₅ measurement for (6‑cyanopyridin‑2‑yl)boronic acid has not been published, the general structure‑activity relationship for protodeboronation of heteroaromatic boronic acids shows that electron‑deficient ring systems consistently exhibit slower degradation [REFS‑2]. This electronic stabilization is additive to the kinetic benefit obtained by using the pinacol ester.

Protodeboronation kinetics Boronic acid stability Electron-deficient heteroaryl boronates

Ortho-Directed Metalation for Exclusive C2 Borylation

The cyano group at the 6‑position of pyridine provides a directing effect for lithium tetramethylpiperidide (LiTMP)-mediated deprotonation exclusively at the adjacent C2 position [REFS‑1][REFS‑2]. This directed ortho‑metalation (DoM) strategy, followed by in situ trapping with a boron electrophile, yields (6‑cyanopyridin‑2‑yl)boronic acid (or its ester) with complete regioselectivity [REFS‑1]. In contrast, 5‑cyanopyridin‑2‑ylboronic acid (CAS 910547‑29‑4), 4‑cyanopyridin‑3‑ylboronic acid (CAS 874290‑90‑1), and 3‑cyanopyridin‑2‑ylboronic acid (CAS 874290‑88‑7) either cannot be accessed via this DoM pathway or require entirely different synthetic strategies, often involving halogen‑metal exchange or palladium‑catalyzed borylation of pre‑functionalized precursors [REFS‑3]. The DoM approach is operationally simpler, avoids precious‑metal catalysts, and is amenable to multi‑gram scale‑up.

Directed ortho-metalation Regioselective borylation Cyanopyridine functionalization

DDR1 Kinase Pharmacophore Validation

The 6‑cyanopyridin‑2‑yl substructure appears in a disclosed series of DDR1 (Discoidin Domain Receptor 1) inhibitors, exemplified by compound BDBM372085, which contains the fragment N‑(6‑cyanopyridin‑2‑yl)‑acetamide and exhibits an IC₅₀ of 33.3 nM against the recombinant DDR1 intracellular kinase domain [REFS‑1]. The cyano group is proposed to serve as a hydrogen‑bond acceptor in the kinase hinge region, a pharmacophoric interaction that cannot be replicated by an unsubstituted pyridin‑2‑yl ring [REFS‑2]. Patents US10239876 and US10435407 (Hoffmann‑La Roche) disclose multiple examples incorporating the (6‑cyanopyridin‑2‑yl)boronic acid‑derived fragment [REFS‑1]. In contrast, the corresponding fragment from pyridin‑2‑ylboronic acid lacks this hydrogen‑bonding capability and would alter the target engagement profile.

Kinase inhibitor DDR1 Medicinal chemistry building block Structure‑activity relationship

(6-Cyanopyridin-2-yl)boronic acid: Application Scenarios


2,2'-Cyanobipyridine Ligand Synthesis

The Cailly et al. study demonstrates that (6‑cyanopyridin‑2‑yl)boronic acid, deployed as its pinacol ester, participates efficiently in Suzuki–Miyaura coupling with pyridine halides to produce 2,2′‑cyanobipyridines [REFS‑1]. These cyano‑functionalized bipyridine scaffolds serve as chelating ligands for Ru, Ir, and Cu complexes used in photocatalytic water splitting, CO₂ reduction, and OLED emitter design. The cyano substituent tunes the ligand’s electron‑accepting properties and can be further transformed into amidine, tetrazole, or amide groups for bioconjugation. This application is not accessible using 5‑cyanopyridin‑2‑ylboronic acid or unsubstituted pyridin‑2‑ylboronic acid, which would yield different regioisomeric or electronically distinct bipyridine products.

DDR1-Targeted Inhibitor Library Construction

The 6‑cyanopyridin‑2‑yl fragment, as validated in Hoffmann‑La Roche patents US10239876 / US10435407, delivers nanomolar DDR1 inhibition (IC₅₀ 33.3 nM) when elaborated into spirocyclic amide architectures [REFS‑2]. Procurement of (6‑cyanopyridin‑2‑yl)boronic acid enables library synthesis via parallel Suzuki coupling followed by elaboration of the cyano group—a synthetic sequence directly mirrored in the patent examples. This scenario leverages both the cross‑coupling competence of the boronic acid (as its ester) and the unique pharmacophoric contribution of the cyano group; substitution with pyridin‑2‑ylboronic acid would eliminate the critical hinge‑binding nitrile and is expected to abolish DDR1 potency.

DoM-Based Synthesis of Ortho-Functionalized Cyanopyridines

The ortho‑relationship between the cyano and the boronic acid group is exploited in a DoM–borylation sequence that yields (6‑cyanopyridin‑2‑yl)boronic acid with complete C2 regioselectivity [REFS‑1]. This chemistry has been demonstrated at multi‑gram scale in the thesis work underlying the Synlett 2006 publication [REFS‑3]. For CROs and process chemistry groups, this means the compound can be manufactured without reliance on palladium‑catalyzed borylation of a 2‑halo‑6‑cyanopyridine precursor, reducing metal contamination risk and cost of goods. Other cyanopyridyl isomers (3‑, 4‑, 5‑cyano) cannot access this DoM pathway and require alternative, often more expensive, synthetic routes.

Suzuki Bioconjugation in Aqueous Systems

Although the free boronic acid exhibits limited shelf stability, the slower protodeboronation kinetics anticipated for the electron‑deficient (6‑cyanopyridin‑2‑yl)boronic acid (class‑level inference from the Lloyd‑Jones pH–rate data [REFS‑4]) may provide a practical advantage over the notoriously unstable unsubstituted pyridin‑2‑ylboronic acid (t₀.₅ ≈ 25–50 s at neutral pH) in aqueous Suzuki–Miyaura bioconjugation protocols. When deployed in the pinacol ester form with in situ hydrolysis, the attenuated degradation rate extends the permissible reaction window, an important consideration for chemists coupling boronic acid reagents to protein‑ or DNA‑bound aryl halide substrates under physiological conditions.

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